REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][CH2:8][O:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH2:16][C:17]([O:19]CC2C=CC=CC=2)=[O:18])[CH2:5][CH2:4][CH2:3][CH2:2]1>C(OCC)(=O)C.ClCCl.[OH-].[OH-].[Pd+2]>[N:1]1([CH2:6][CH2:7][CH2:8][O:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH2:16][C:17]([OH:19])=[O:18])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4.5|
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Name
|
benzyl {2-[3-(1-pyrrolidinyl)propoxy]phenyl}acetate
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Quantity
|
5.3 g
|
Type
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reactant
|
Smiles
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N1(CCCC1)CCCOC1=C(C=CC=C1)CC(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
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Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
purged with nitrogen
|
Type
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CUSTOM
|
Details
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After hydrogen has been bubbled through for 20 hours
|
Duration
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20 h
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Type
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TEMPERATURE
|
Details
|
the suspension is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
purged with a stream of nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
The oily residue obtained
|
Type
|
CUSTOM
|
Details
|
is chromatographed on an alumina column (particle size 100 mesh, height 30 cm, diameter 4.5 cm)
|
Type
|
WASH
|
Details
|
eluting under a pressure of 0.7 bar of nitrogen with a mixture of cyclohexane and ethyl acetate (75:25 by volume)
|
Type
|
CUSTOM
|
Details
|
collecting fractions of 100 cm3
|
Type
|
CONCENTRATION
|
Details
|
Fractions 1 to 6 are concentrated to dryness under reduced pressure (2.7 kPa)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CCCOC1=C(C=CC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |